2,6-dichloropyridine-4-carboximidamide Hydrochloride
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Overview
Description
2,6-Dichloropyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3·HCl. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and a carboximidamide group at the 4 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 2,6-dichloropyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-4-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboximidamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding carboxylic acids
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis and other reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Carboxylic acids, nitriles, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced derivatives
Scientific Research Applications
2,6-Dichloropyridine-4-carboximidamide Hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 2 and 4 positions.
2,6-Dichloropyridine: Similar to 2,6-Dichloropyridine-4-carboximidamide Hydrochloride but lacks the carboximidamide group.
2,6-Dichloroisonicotinamide: Contains a carboxamide group instead of a carboximidamide group
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the carboximidamide group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2,6-dichloropyridine-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYKXMZAQVBDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381930 |
Source
|
Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-59-8 |
Source
|
Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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